Bis(2-aminoethyl) dodecyl phosphate
Description
Bis(2-aminoethyl) dodecyl phosphate (abbreviated here as 2-AE(C12)HF) is a phosphorus diester with a dodecyl (12-carbon) alkyl chain and two 2-aminoethyl substituents. This amphiphilic structure allows it to interact with both hydrophobic and hydrophilic environments, making it relevant in biochemical and industrial applications. Synthesized via esterification of phosphoric acid with 2-aminoethanol and dodecyl alcohol, it exhibits zwitterionic characteristics due to the amino and phosphate groups .
Properties
CAS No. |
85508-15-2 |
|---|---|
Molecular Formula |
C16H37N2O4P |
Molecular Weight |
352.45 g/mol |
IUPAC Name |
bis(2-aminoethyl) dodecyl phosphate |
InChI |
InChI=1S/C16H37N2O4P/c1-2-3-4-5-6-7-8-9-10-11-14-20-23(19,21-15-12-17)22-16-13-18/h2-18H2,1H3 |
InChI Key |
JRTPEOMCPOZXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(OCCN)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-aminoethyl) dodecyl phosphate typically involves the reaction of dodecyl phosphate with 2-aminoethanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield . The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Bis(2-aminoethyl) dodecyl phosphate can undergo various chemical reactions, including:
Oxidation: The aminoethyl groups can be oxidized to form corresponding oxides.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The aminoethyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides , while reduction can produce phosphines .
Scientific Research Applications
Bis(2-aminoethyl) dodecyl phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(2-aminoethyl) dodecyl phosphate exerts its effects involves its interaction with cell membranes and proteins . The compound can integrate into lipid bilayers, altering membrane fluidity and permeability . Additionally, it can bind to proteins, affecting their structure and function . These interactions are mediated by the aminoethyl groups and the phosphate moiety , which can form hydrogen bonds and electrostatic interactions with biological molecules .
Comparison with Similar Compounds
Alkyl Chain Length Variants
2-AE(C12)HF vs. 2-AE(C18)HF (Bis(2-aminoethyl) octadecyl phosphate):
- Structural Difference: The primary distinction lies in the alkyl chain length (C12 vs. C18).
- Biological Activity:
- In triple-negative breast cancer cells (MDA-MB-231 and 4T1), 2-AE(C18)HF demonstrated higher cytotoxicity (IC50: 12–18 µM) compared to 2-AE(C12)HF (IC50: >50 µM) .
- 2-AE(C18)HF induced mitochondrial membrane depolarization and upregulated pro-apoptotic markers (caspase-3, Bad), while 2-AE(C12)HF showed minimal effects .
- Mechanistic Insight: Longer alkyl chains enhance membrane integration and disruption, critical for apoptosis induction.
Table 1: Cytotoxicity and Mechanism of Alkyl Variants
| Compound | IC50 (µM) | Cell Cycle Arrest | Apoptosis Markers Activated |
|---|---|---|---|
| 2-AE(C12)HF | >50 | None | None |
| 2-AE(C18)HF | 12–18 | G2/M (4T1 cells) | Caspase-3, Bad, cytochrome c |
Monoester vs. Diester Derivatives
2-AE(C12)HF vs. 2-AEH2F (2-aminoethyldihydrogen phosphate):
- Structural Difference: 2-AEH2F is a monoester (one alkyl chain), while 2-AE(C12)HF is a diester (two aminoethyl groups).
- Biological Activity: 2-AEH2F exhibited potent cytotoxicity (IC50: 8–10 µM) by arresting the cell cycle in G2/M phase, whereas 2-AE(C12)HF lacked this activity . The monoester’s smaller size and higher solubility likely enhance intracellular uptake and interaction with kinases or phosphatases.
Table 2: Monoester vs. Diester Activity
| Compound | Solubility | IC50 (µM) | Primary Mechanism |
|---|---|---|---|
| 2-AEH2F (monoester) | High | 8–10 | G2/M arrest, caspase activation |
| 2-AE(C12)HF (diester) | Moderate | >50 | Minimal biological activity |
Non-Aminoalkyl Phosphates
2-AE(C12)HF vs. Bis(2-ethylhexyl) Phosphate (D2EHPA):
- Structural Difference: D2EHPA lacks amino groups, featuring ethylhexyl chains instead.
- Applications: D2EHPA is widely used as a metal ion extractant in hydrometallurgy due to its lipophilicity . 2-AE(C12)HF’s amino groups enable hydrogen bonding, making it more suitable for biochemical interactions (e.g., membrane transport or synthetic receptors) .
Table 3: Functional Comparison with Non-Aminoalkyl Phosphates
| Compound | Key Functional Groups | Primary Use |
|---|---|---|
| 2-AE(C12)HF | Aminoethyl, phosphate | Potential drug delivery |
| D2EHPA | Ethylhexyl, phosphate | Metal ion extraction |
Amine-Modified Cyclic Phosphates
2-AE(C12)HF vs. Cyclen/Cyclam Polyamine Derivatives:
- Structural Difference: Cyclen/cyclam derivatives are macrocyclic amines with phosphate pendant arms.
- Biological Activity:
Key Research Findings
- Chain Length Dependency: Longer alkyl chains (C18) enhance cytotoxicity by improving membrane integration .
- Role of Amino Groups: Aminoethyl substituents facilitate interactions with cellular components (e.g., mitochondrial membranes), though their impact is less pronounced in 2-AE(C12)HF compared to monoesters like 2-AEH2F .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
